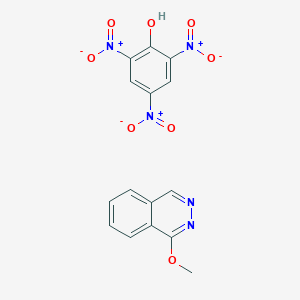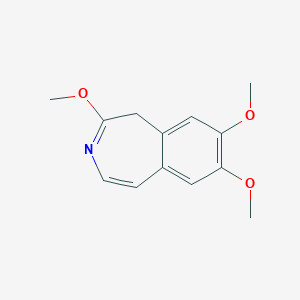
2,7,8-Trimethoxy-1H-3-benzazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7,8-Trimethoxy-1H-3-benzazepine is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by the presence of three methoxy groups attached to the benzene ring and a nitrogen atom in the azepine ring. Benzazepines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,8-Trimethoxy-1H-3-benzazepine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors to form the azepine ring. For instance, the Beckmann rearrangement and the Schmidt rearrangement are often employed to form the azepine ring by creating a C–N or C–C bond . Additionally, cyclization reactions involving unsaturated azomethine ylides and azatriene anions have been reported .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process. The choice of starting materials and reaction conditions can significantly impact the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,7,8-Trimethoxy-1H-3-benzazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methoxy groups to form corresponding aldehydes or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the azepine ring, leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as amines or thiols replace the methoxy groups to form new derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the azepine ring can produce dihydro or tetrahydro derivatives.
科学的研究の応用
In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules . In biology and medicine, benzazepine derivatives have shown promise as therapeutic agents for treating cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure . Additionally, some benzazepine derivatives exhibit antibacterial activity and function as sodium channel blockers and inhibitors of squalene synthase .
作用機序
The mechanism of action of 2,7,8-Trimethoxy-1H-3-benzazepine involves its interaction with specific molecular targets and pathways. For instance, benzazepine derivatives can act as inhibitors of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound. Further research is needed to elucidate the detailed mechanism of action for this compound.
類似化合物との比較
2,7,8-Trimethoxy-1H-3-benzazepine can be compared with other benzazepine derivatives, such as 6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine . While both compounds share a similar core structure, the position and number of methoxy groups can influence their chemical reactivity and biological activity. Other similar compounds include 1-benzazepines, 2-benzazepines, and 3-benzazepines, which differ in the attachment of the benzene ring to the azepine ring
特性
CAS番号 |
93516-83-7 |
|---|---|
分子式 |
C13H15NO3 |
分子量 |
233.26 g/mol |
IUPAC名 |
2,7,8-trimethoxy-1H-3-benzazepine |
InChI |
InChI=1S/C13H15NO3/c1-15-11-6-9-4-5-14-13(17-3)8-10(9)7-12(11)16-2/h4-7H,8H2,1-3H3 |
InChIキー |
HNGHIFJBLXAHOW-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=CC2=CC(=C(C=C2C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Octylsulfanyl)methyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine](/img/structure/B14356073.png)
![4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid](/img/structure/B14356079.png)
![4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14356085.png)
![3,3'-{[(5-tert-Butyl-3-chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14356086.png)
![Methyl 2-methoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14356089.png)
![N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide](/img/structure/B14356099.png)
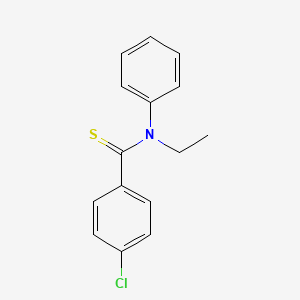
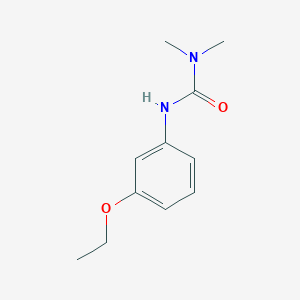
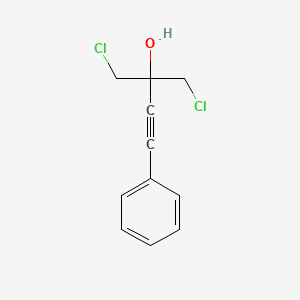
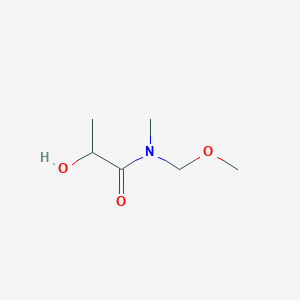
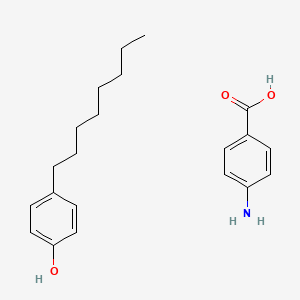
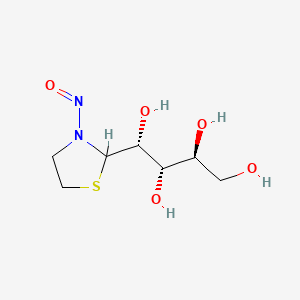
![[Bis(trimethylsilyl)methyl]phosphane](/img/structure/B14356158.png)
